molecular formula C10H17NO2 B14020017 2-Cyclopropyl-2-(piperidin-1-YL)acetic acid

2-Cyclopropyl-2-(piperidin-1-YL)acetic acid

Cat. No.: B14020017
M. Wt: 183.25 g/mol
InChI Key: BMTHNRDMKLRDEU-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(piperidin-1-YL)acetic acid is a compound that features a cyclopropyl group and a piperidine ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-(piperidin-1-YL)acetic acid typically involves the reaction of cyclopropyl derivatives with piperidine under specific conditions. One common method includes the use of cyclopropyl bromide and piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as chromatography and crystallization are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-2-(piperidin-1-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Cyclopropyl-2-(piperidin-1-YL)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(piperidin-1-YL)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropyl-2-(piperidin-1-YL)acetic acid is unique due to the combination of the cyclopropyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential therapeutic effects .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-cyclopropyl-2-piperidin-1-ylacetic acid

InChI

InChI=1S/C10H17NO2/c12-10(13)9(8-4-5-8)11-6-2-1-3-7-11/h8-9H,1-7H2,(H,12,13)

InChI Key

BMTHNRDMKLRDEU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2CC2)C(=O)O

Origin of Product

United States

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